N-cycloheptyl-3,4-dimethylbenzenesulfonamide
Description
N-cycloheptyl-3,4-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C15H23NO2S. It is a sulfonamide derivative, characterized by the presence of a cycloheptyl group attached to the nitrogen atom and two methyl groups on the benzene ring.
Properties
IUPAC Name |
N-cycloheptyl-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-12-9-10-15(11-13(12)2)19(17,18)16-14-7-5-3-4-6-8-14/h9-11,14,16H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRIGBITRRRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification is typically achieved through recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-cycloheptyl-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The cycloheptyl and dimethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-cyclohexyl-3,4-dimethylbenzenesulfonamide
- N-cyclooctyl-3,4-dimethylbenzenesulfonamide
- N-cyclopentyl-3,4-dimethylbenzenesulfonamide
Comparison: N-cycloheptyl-3,4-dimethylbenzenesulfonamide is unique due to the presence of the cycloheptyl group, which provides a distinct steric and electronic environment compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
N-cycloheptyl-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant research findings.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. The sulfonamide moiety allows the compound to form hydrogen bonds with amino acid residues in enzymes or receptors. This interaction can lead to the inhibition or modulation of enzymatic activity, which is crucial for various biological processes.
Key Features:
- Sulfonamide Group: Facilitates binding to target proteins.
- Cycloheptyl and Dimethyl Groups: Enhance binding affinity and specificity.
Biological Targets and Activity
Research indicates that this compound may exhibit inhibitory effects on Janus kinase (JAK) pathways, which play significant roles in immune response and inflammation. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other JAK-mediated diseases.
Table 1: Comparison of Biological Activities
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| This compound | JAK inhibition | Rheumatoid arthritis, inflammation |
| N-cyclohexyl-3,4-dimethylbenzenesulfonamide | Similar sulfonamide structure | Anticancer properties |
| N-cyclooctyl-3,4-dimethylbenzenesulfonamide | Similar sulfonamide structure | Anticancer properties |
Case Studies and Research Findings
-
Inhibition Studies:
A study focused on the inhibitory effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent. -
Mechanistic Insights:
Detailed mechanistic studies revealed that the compound's interaction with JAK pathways could lead to apoptosis in certain B-cell malignancies. The effectiveness was measured through IC50 values, showing significant anti-proliferative effects at concentrations ranging from 100 to 200 µM in treated cell lines . -
Comparative Analysis:
In comparison with structurally similar compounds, this compound exhibited unique steric and electronic properties due to the cycloheptyl group. This distinct feature influences its reactivity and binding affinity, making it a candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
